![molecular formula C11H15N3O2S B5830975 N-methyl-2-[(3-methylphenoxy)acetyl]hydrazinecarbothioamide CAS No. 667436-85-3](/img/structure/B5830975.png)
N-methyl-2-[(3-methylphenoxy)acetyl]hydrazinecarbothioamide
Vue d'ensemble
Description
N-methyl-2-[(3-methylphenoxy)acetyl]hydrazinecarbothioamide, commonly known as MPT, is a chemical compound that has been used in scientific research for its potential therapeutic properties. MPT is a derivative of hydrazinecarbothioamide and has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of MPT is not fully understood. However, it has been suggested that MPT may inhibit the growth of cancer cells by inducing apoptosis, inhibiting cell proliferation, and reducing angiogenesis. MPT may also have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Furthermore, MPT may have anti-microbial effects by disrupting the cell membrane of bacteria and fungi.
Biochemical and Physiological Effects:
MPT has been shown to have various biochemical and physiological effects. MPT has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. MPT has also been shown to inhibit the migration and invasion of cancer cells by downregulating the expression of MMP-2 and MMP-9. Additionally, MPT has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Furthermore, MPT has been shown to have anti-microbial effects against various bacterial and fungal strains.
Avantages Et Limitations Des Expériences En Laboratoire
MPT has several advantages for lab experiments, including its low toxicity and high solubility in water and organic solvents. MPT is also stable under various conditions, including high temperature and pH. However, MPT has some limitations for lab experiments, including its high cost and limited availability. Additionally, MPT has not been extensively studied in vivo, and its potential side effects are not fully understood.
Orientations Futures
There are several future directions for the study of MPT. One direction is to further investigate the anti-cancer properties of MPT in vivo, including its potential as a chemotherapeutic agent. Another direction is to study the potential anti-inflammatory and anti-microbial effects of MPT in vivo. Additionally, the mechanism of action of MPT should be further elucidated to better understand its therapeutic potential. Finally, the synthesis of MPT should be optimized to reduce its cost and improve its availability for research purposes.
Conclusion:
In conclusion, MPT is a chemical compound that has been studied for its potential therapeutic properties, including its anti-cancer, anti-inflammatory, and anti-microbial effects. MPT has been synthesized using various methods and has several advantages and limitations for lab experiments. The future directions for the study of MPT include further investigation of its therapeutic potential in vivo and optimization of its synthesis.
Méthodes De Synthèse
MPT has been synthesized using various methods, including the reaction of 3-methylphenol with thiosemicarbazide to form 3-methylphenylthiosemicarbazide, followed by the reaction with methyl chloroacetate to form N-methyl-2-[(3-methylphenoxy)acetyl]hydrazinecarbothioamide. Another method involves the reaction of 3-methylphenylhydrazine with carbon disulfide to form 3-methylphenylhydrazinecarbothioamide, followed by the reaction with methyl chloroacetate to form MPT.
Applications De Recherche Scientifique
MPT has been studied for its potential therapeutic properties, including its anti-cancer, anti-inflammatory, and anti-microbial effects. MPT has been shown to inhibit the growth of cancer cells in vitro and in vivo, and it has been suggested that MPT may have potential as a chemotherapeutic agent. MPT has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, MPT has been shown to have anti-microbial effects against various bacterial and fungal strains.
Propriétés
IUPAC Name |
1-methyl-3-[[2-(3-methylphenoxy)acetyl]amino]thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2S/c1-8-4-3-5-9(6-8)16-7-10(15)13-14-11(17)12-2/h3-6H,7H2,1-2H3,(H,13,15)(H2,12,14,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMEMJBFFDUYJDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NNC(=S)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801155862 | |
| Record name | 2-(3-Methylphenoxy)acetic acid 2-[(methylamino)thioxomethyl]hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801155862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
667436-85-3 | |
| Record name | 2-(3-Methylphenoxy)acetic acid 2-[(methylamino)thioxomethyl]hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=667436-85-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3-Methylphenoxy)acetic acid 2-[(methylamino)thioxomethyl]hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801155862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 4-[(3-methylphenoxy)acetyl]-1-piperazinecarboxylate](/img/structure/B5830894.png)
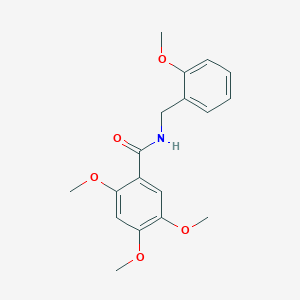
![5-(cyclohexylamino)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5830919.png)
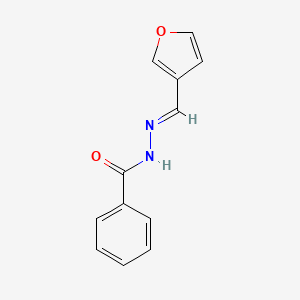
![3-{[(2-hydroxyphenyl)amino]carbonyl}phenyl acetate](/img/structure/B5830934.png)
![N-[4-(4-chlorophenoxy)phenyl]-4-fluorobenzamide](/img/structure/B5830937.png)
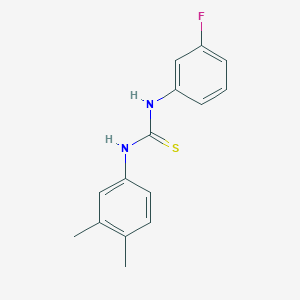
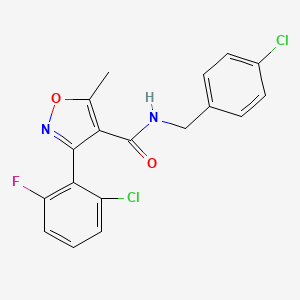
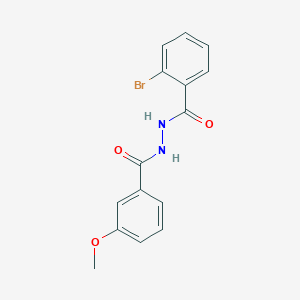
![3-{3-ethoxy-4-[(3-fluorobenzyl)oxy]phenyl}acrylic acid](/img/structure/B5830957.png)
![N-[2-(aminocarbonyl)phenyl]-2-methyl-3-furamide](/img/structure/B5830961.png)
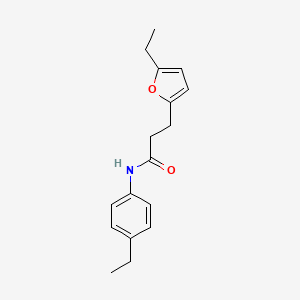
![N-(2-methoxybenzyl)-4-{[(4-methoxyphenyl)(phenylsulfonyl)amino]methyl}benzamide](/img/structure/B5830978.png)
![3-allyl-2-{[2-oxo-2-(2-thienyl)ethyl]thio}-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5830982.png)